molecular formula C8H14Cl2N2S B2455984 (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride CAS No. 2503204-38-2

(4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride

Cat. No. B2455984
CAS RN: 2503204-38-2
M. Wt: 241.17
InChI Key: UFNPSYVRHOLPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, three series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized . These compounds were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

Mechanism of Action

The mechanism of action of (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to exhibit a range of other biochemical and physiological effects. These include antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride in lab experiments is its ability to exhibit significant anticancer activity against a range of different cancer cell lines. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experimental settings.

Future Directions

There are a number of potential future directions for research involving (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride. Some of these include:
1. Further investigation into the mechanism of action of this compound, in order to better understand how it exerts its anticancer effects.
2. Studies aimed at optimizing the use of this compound in experimental settings, in order to improve its efficacy and reduce any potential side effects.
3. Exploration of the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases or infectious diseases.
4. Investigation into the potential use of this compound as a lead compound for the development of new anticancer drugs.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to exhibit significant anticancer activity, as well as a range of other biochemical and physiological effects, make it a promising candidate for further investigation in a variety of different research areas.

Synthesis Methods

The synthesis of (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride involves the reaction of 4-methylthiobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

(4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride has been studied for its potential applications in a variety of scientific research areas. One of the main areas of interest is in the field of cancer research, where it has been shown to exhibit significant anticancer activity against a range of different cancer cell lines.

Safety and Hazards

The safety data sheet for a related compound, 4-(Methylsulfonyl)phenylhydrazine hydrochloride, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(4-methylsulfanylphenyl)methylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNPSYVRHOLPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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